n-(4-(Ethylsulfonyl)phenyl)cyclopropanecarboxamide

Description

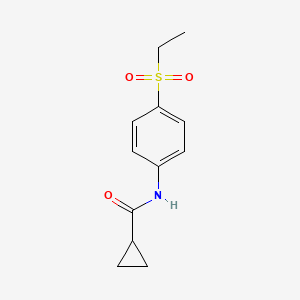

N-(4-(Ethylsulfonyl)phenyl)cyclopropanecarboxamide (CAS: 1030204-01-3) is a cyclopropanecarboxamide derivative characterized by a cyclopropane ring fused to a carboxamide group, which is further substituted at the para-position of the phenyl ring with an ethylsulfonyl moiety. Cyclopropanecarboxamide derivatives are widely explored in medicinal chemistry for their diverse pharmacological activities, including kinase inhibition (e.g., GSK-3β), antineoplastic effects, and bioherbicidal properties .

Properties

Molecular Formula |

C12H15NO3S |

|---|---|

Molecular Weight |

253.32 g/mol |

IUPAC Name |

N-(4-ethylsulfonylphenyl)cyclopropanecarboxamide |

InChI |

InChI=1S/C12H15NO3S/c1-2-17(15,16)11-7-5-10(6-8-11)13-12(14)9-3-4-9/h5-9H,2-4H2,1H3,(H,13,14) |

InChI Key |

LOAYUMZNKDFGHV-UHFFFAOYSA-N |

Canonical SMILES |

CCS(=O)(=O)C1=CC=C(C=C1)NC(=O)C2CC2 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of n-(4-(Ethylsulfonyl)phenyl)cyclopropanecarboxamide typically involves the following steps:

Formation of the Cyclopropane Ring: The cyclopropane ring can be synthesized through cyclopropanation reactions, often using diazo compounds and transition metal catalysts.

Introduction of the Carboxamide Group: The carboxamide group can be introduced via amidation reactions, where an amine reacts with a carboxylic acid derivative.

Ethylsulfonyl Substitution: The ethylsulfonyl group can be introduced through sulfonylation reactions, where an ethylsulfonyl chloride reacts with the phenyl ring.

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions:

Oxidation: The compound can undergo oxidation reactions, particularly at the ethylsulfonyl group, leading to the formation of sulfoxides or sulfones.

Reduction: Reduction reactions can target the carboxamide group, converting it to an amine.

Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

Substitution: Electrophilic reagents like halogens or nitro groups can be introduced under acidic or basic conditions.

Major Products:

Oxidation: Sulfoxides and sulfones.

Reduction: Amines.

Substitution: Halogenated or nitro-substituted derivatives.

Scientific Research Applications

Chemistry: n-(4-(Ethylsulfonyl)phenyl)cyclopropanecarboxamide is used as a building block in organic synthesis, particularly in the development of novel pharmaceuticals and agrochemicals.

Biology: The compound is studied for its potential biological activities, including anti-inflammatory and antimicrobial properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of inflammatory diseases and infections.

Industry: In the industrial sector, the compound is used in the synthesis of advanced materials and specialty chemicals.

Mechanism of Action

The mechanism of action of n-(4-(Ethylsulfonyl)phenyl)cyclopropanecarboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The ethylsulfonyl group can enhance the compound’s binding affinity to these targets, leading to modulation of biological pathways. For example, it may inhibit certain enzymes involved in inflammatory processes, thereby reducing inflammation.

Comparison with Similar Compounds

Structural and Functional Group Variations

The table below summarizes key cyclopropanecarboxamide derivatives, their substituents, synthesis yields, and applications:

Key Observations

Substituent Effects on Synthesis Efficiency The ethylsulfonyl group in the target compound is synthetically challenging compared to methoxy or cyano groups. For example, the methoxyphenoxy derivative () achieved a 78% yield, whereas thiazolylpyridinyl analogs () showed lower yields (6–43%), likely due to steric hindrance and reaction complexity.

Biological Activity Correlations

- Bioherbicidal Activity : Derivatives like N-[4-(3-methylpyrazolyl)phenyl]cyclopropanecarboxamide () exhibit herbicidal effects, suggesting that heterocyclic substituents (e.g., pyrazole) enhance bioactivity. The ethylsulfonyl group’s role in this context remains unexplored.

- Kinase Inhibition : Pyridinyl and pyrimidinyl substituents (e.g., compound 22 in and Tozasertib in ) are critical for targeting enzymes like GSK-3β and Aurora kinases. The sulfonyl group in the target compound may improve solubility, a key factor in kinase inhibitor design.

Biological Activity

N-(4-(Ethylsulfonyl)phenyl)cyclopropanecarboxamide is a compound of interest due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article reviews the biological activity of this compound, focusing on its mechanisms of action, efficacy in various biological models, and potential therapeutic applications.

- Molecular Formula: C12H15NO3S

- Molecular Weight: 253.32 g/mol

- IUPAC Name: this compound

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets within biological systems. The compound may influence various signaling pathways, leading to its observed pharmacological effects.

Biological Activity Overview

Research indicates that this compound exhibits a range of biological activities:

-

Antimicrobial Activity:

- The compound has been evaluated for its effectiveness against various microbial strains, showing promising results in inhibiting bacterial growth.

- Case Study: A study demonstrated that derivatives of cyclopropanecarboxamides exhibited significant antibacterial properties against resistant strains of Staphylococcus aureus.

-

Anti-inflammatory Effects:

- In vitro studies have shown that this compound can reduce the production of pro-inflammatory cytokines.

- Research Findings: In a model of lipopolysaccharide (LPS)-induced inflammation, treatment with the compound resulted in a significant decrease in levels of TNF-α and IL-6.

-

Cytotoxicity Against Cancer Cells:

- The compound has been tested for cytotoxic effects on various cancer cell lines, including leukemia and breast cancer cells.

- Table 1: Cytotoxicity Data

Structure-Activity Relationship (SAR)

The structure-activity relationship studies indicate that modifications to the ethylsulfonyl group and the cyclopropane ring can significantly affect the biological activity of the compound. For instance, increasing the lipophilicity of substituents adjacent to the amide bond has been correlated with enhanced potency against bacterial strains.

Research Applications

This compound holds potential for various applications:

- Pharmaceutical Development: Its anti-inflammatory and antimicrobial properties make it a candidate for drug development targeting infections and inflammatory diseases.

- Cancer Therapy: The cytotoxic effects observed in cancer cell lines suggest potential use in oncology, particularly as part of combination therapies.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.